2,6-Dioxopiperidine-4-carboxylic acid

Description

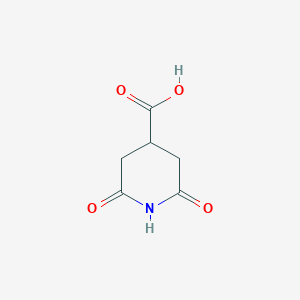

Structure

3D Structure

Properties

IUPAC Name |

2,6-dioxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGLSDQDZJVJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285017 |

Source

|

| Record name | 2,6-dioxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-55-3 |

Source

|

| Record name | 6973-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dioxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIOXO-4-PIPERIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dioxopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,6-dioxopiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a multi-step process commencing from readily available starting materials. This document details the proposed reaction scheme, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent approach, leveraging the principles of Michael addition and subsequent cyclization. A key intermediate, 4-cyano-2,6-dioxopiperidine, is first synthesized and then hydrolyzed to the final carboxylic acid.

The overall synthetic transformation is depicted in the workflow below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section outlines the detailed experimental procedures for the key steps in the synthesis.

Synthesis of 4-Cyano-2,6-dioxopiperidine

This step involves the reaction of a suitable precursor with an ammonia source to form the piperidine-2,6-dione ring with a cyano group at the 4-position. While a direct synthesis from triethyl methanetricarboxylate and ammonia is proposed, an analogous reaction for a similar structure provides a basis for the experimental conditions. The synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is achieved from ethyl cyanoacetate, acetone, and ammonia, suggesting a Guareschi-Thorpe condensation pathway.[1]

Conceptual Protocol based on Analogy:

A plausible approach would involve the condensation of a suitable three-carbon component, such as a derivative of propane-1,1,3-tricarboxylic acid, with ammonia.

Reaction Scheme:

Caption: Conceptual cyclization to form the intermediate.

Hydrolysis of 4-Cyano-2,6-dioxopiperidine to this compound

The hydrolysis of the nitrile functional group in 4-cyano-2,6-dioxopiperidine to a carboxylic acid is a standard organic transformation. This can be achieved under either acidic or basic conditions.

Protocol:

-

Dissolution: Dissolve 4-cyano-2,6-dioxopiperidine in a suitable solvent, such as a mixture of water and a miscible alcohol (e.g., ethanol).

-

Hydrolysis:

-

Acidic Conditions: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution. Heat the mixture to reflux for several hours.

-

Basic Conditions: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Heat the mixture to reflux for several hours.

-

-

Work-up:

-

Acidic Hydrolysis: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Data Presentation

As this guide presents a proposed synthesis based on analogous reactions, specific quantitative data such as yields, reaction times, and temperatures for the direct synthesis of this compound are not available in the cited literature. The following table provides a template for recording such data during experimental work.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Precursor, Ammonia | - | Ethanol (example) | 25 - 80 | 12 - 24 | Data to be determined |

| 2 | 4-Cyano-2,6-dioxopiperidine | HCl or NaOH | Water/Ethanol | Reflux | 4 - 8 | Data to be determined |

Logical Relationships and Considerations

The success of this synthetic route hinges on several key factors:

-

Choice of Starting Material for Cyclization: The selection of an appropriate C3-fragment is critical for the successful formation of the 4-carboxy-substituted piperidine-2,6-dione ring.

-

Reaction Conditions for Cyclization: Optimization of temperature, solvent, and concentration will be necessary to maximize the yield of the cyclized product and minimize side reactions.

-

Hydrolysis Conditions: The choice between acidic and basic hydrolysis may depend on the stability of the piperidine-2,6-dione ring under the respective conditions. The glutarimide ring is susceptible to opening under harsh basic conditions.

The following diagram illustrates the logical relationship between the key experimental stages and the desired outcome.

Caption: Logical flow of the synthetic process.

This technical guide provides a foundational framework for the synthesis of this compound. Further experimental investigation and optimization are required to establish a robust and high-yielding protocol. Researchers are encouraged to adapt and refine the proposed methodologies based on their laboratory findings.

References

An In-depth Technical Guide to the Chemical Properties of 2,6-Dioxopiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dioxopiperidine-4-carboxylic acid is a small molecule of significant interest within the field of medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, and possessing the glutarimide moiety characteristic of compounds with potent biological activities, this molecule presents a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and spectral data. Due to the limited availability of specific experimental protocols in the public domain, this guide also presents a representative synthetic approach and general methodologies for characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources, much of the publicly available information relies on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,6-Dioxo-4-piperidinecarboxylic acid, Isonipecotic acid, 2,6-dioxo- | PubChem[1] |

| CAS Number | 6973-55-3 | PubChem[1] |

| Molecular Formula | C₆H₇NO₄ | PubChem[1] |

| Molecular Weight | 157.12 g/mol | PubChem[1] |

| Boiling Point | 465.5 °C (Predicted) | Biosynth[2] |

| Melting Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| XLogP3-AA | -1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 83.5 Ų | PubChem[1] |

| SMILES | C1C(CC(=O)NC1=O)C(=O)O | PubChem[1] |

Synthesis and Experimental Protocols

Representative Synthetic Pathway

The synthesis of this compound can be envisioned through the cyclization of a substituted glutaric acid derivative. A potential approach is outlined below. This pathway is illustrative and would require optimization for practical application.

Caption: A potential synthetic workflow for this compound.

General Experimental Methodologies

Materials and Reagents:

-

Diethyl 2-cyanoglutarate

-

Acrylonitrile

-

Sodium ethoxide (NaOEt)

-

Concentrated Hydrochloric Acid (HCl)

-

Urea

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Step 1: Synthesis of Diethyl 4,4-dicyanoheptanedioate (Illustrative)

-

Dissolve diethyl 2-cyanoglutarate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Slowly add acrylonitrile dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Pentane-1,3,5-tricarboxylic acid (Illustrative)

-

Reflux the purified diethyl 4,4-dicyanoheptanedioate with concentrated hydrochloric acid for an extended period to achieve hydrolysis of the nitrile and ester groups, followed by decarboxylation.

-

Cool the reaction mixture, which may result in the precipitation of the tricarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound (Illustrative)

-

Mix pentane-1,3,5-tricarboxylic acid with an excess of urea.

-

Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours to induce cyclization and imide formation.

-

Cool the reaction mixture and treat with water to dissolve any unreacted starting materials.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the purified this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, its structural features suggest characteristic spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the carboxylic acid proton. The protons on the carbons adjacent to the carbonyl groups will be deshielded and appear further downfield. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of two distinct carbonyl signals for the amide groups in the dioxopiperidine ring and one for the carboxylic acid. These will be the most downfield signals (typically δ 160-180 ppm). The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

Strong C=O stretching bands for the amide and carboxylic acid carbonyl groups, expected around 1750-1680 cm⁻¹.

-

An N-H stretching band for the imide, usually around 3200 cm⁻¹.

-

C-O stretching for the carboxylic acid.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (157.12). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the dioxopiperidine ring may also occur.

Biological Activity and Signaling Pathways

There is a lack of specific biological activity data for this compound in the public domain. However, the 2,6-dioxopiperidine scaffold is a well-known "privileged structure" in medicinal chemistry.[3] This core is present in a number of clinically important drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma and other cancers.

The biological activity of these more complex derivatives is often mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, a mechanism known as targeted protein degradation.

Caption: Generalized signaling pathway for complex dioxopiperidine derivatives.

It is plausible that this compound could serve as a foundational scaffold for the development of novel therapeutics that leverage this or other biological pathways. The piperidine moiety is also a common feature in a vast array of drugs, contributing to favorable pharmacokinetic properties.[3] Further research is required to elucidate any intrinsic biological activity of this specific molecule.

Conclusion

This compound is a molecule with significant potential as a building block in drug discovery, owing to its constituent privileged scaffolds. While detailed experimental data on its properties and synthesis are currently limited in publicly accessible literature, this guide provides a summary of its known chemical characteristics and a framework for its potential synthesis and characterization. Further investigation into the experimental validation of its properties and exploration of its biological activities is warranted to fully realize its potential in the development of new therapeutic agents.

References

- 1. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2,6-Dioxopiperidine-4-Carboxylic Acid Derivatives in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 2,6-dioxopiperidine-4-carboxylic acid are pivotal components in the rapidly advancing field of targeted protein degradation. These molecules function as potent ligands for the E3 ubiquitin ligase Cereblon (CRBN), a key player in the ubiquitin-proteasome system. By incorporating this scaffold into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The 4-carboxylic acid moiety often serves as a crucial attachment point for a linker, which in turn is connected to a ligand for a specific protein of interest. This guide provides a comprehensive overview of the mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols relevant to the application of this compound derivatives in drug discovery and development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound derivatives is to act as a "molecular glue" that recruits the CRBN E3 ubiquitin ligase to a target protein of interest (POI).[1][2] This is achieved through their incorporation into PROTACs. A PROTAC is a chimeric molecule with three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (in this case, a 2,6-dioxopiperidine derivative), and a chemical linker that connects the two.[3]

The formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase is the critical initiating event.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[3][4] The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome.[5][6] The proteasome, a large protein complex, then unfolds and degrades the polyubiquitinated POI into small peptides, effectively eliminating it from the cell.[5][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]

Signaling Pathways and Key Components

The signaling pathway initiated by a this compound-based PROTAC involves the intricate machinery of the ubiquitin-proteasome pathway.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The CRBN E3 ligase does not act in isolation but is a component of a larger complex known as Cullin-RING Ligase 4 (CRL4).[2][8] The key components of this complex are:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the E3 ligase complex.[2]

-

Regulator of Cullins 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.[2]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[2][8]

-

Cereblon (CRBN): The substrate receptor that binds to the 2,6-dioxopiperidine moiety of the PROTAC and, in the context of the ternary complex, the target protein.[2][8]

The Ubiquitination Cascade

The process of tagging the target protein with ubiquitin involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[9]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[9]

-

E3 Ubiquitin Ligase (CRL4-CRBN): Recruits the E2-ubiquitin complex and facilitates the transfer of ubiquitin to the target protein.[9]

Proteasomal Degradation

The polyubiquitinated target protein is then recognized by the 19S regulatory particle of the 26S proteasome.[10] The proteasome unfolds the target protein and feeds it into the 20S core particle, where it is degraded into small peptides.[7][10]

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[11][12] The binding affinity (Kd) of the 2,6-dioxopiperidine derivative to CRBN is also a critical factor. While specific data for PROTACs utilizing a 4-carboxylic acid linker are proprietary and vary depending on the target and linker, the following table provides representative data for pomalidomide-based PROTACs to serve as a benchmark.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | - | 147 | 93 | [13] |

| Compound 16 | EGFR | A549 | 32.9 | 96 | [14] |

Experimental Protocols

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4][15][16]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and add RIPA buffer to each well. Scrape the cells and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[17]

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol describes the use of ITC to measure the binding affinity of a this compound derivative to CRBN.[18][19]

Materials:

-

Purified recombinant CRBN protein (or CRBN-DDB1 complex)

-

This compound derivative stock solution (in DMSO)

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the CRBN protein against the ITC buffer. Prepare a solution of the 2,6-dioxopiperidine derivative in the same buffer, ensuring the final DMSO concentration is matched and low (e.g., <5%).

-

Concentration Determination: Accurately determine the concentrations of the protein and the ligand.

-

ITC Experiment:

-

Load the CRBN solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

- 1. researchgate.net [researchgate.net]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Video: The Proteasome [jove.com]

- 7. Proteasome - Wikipedia [en.wikipedia.org]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Ubiquitin Proteasome Pathway–Mediated Degradation of Proteins: Effects Due to Site-Specific Substrate Deamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dioxopiperidine-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dioxopiperidine-4-carboxylic acid derivatives and their analogs, a class of compounds at the forefront of targeted protein degradation. This document details their mechanism of action as ligands for the E3 ubiquitin ligase Cereblon (CRBN), methods for their synthesis, and protocols for their biological evaluation.

Core Concepts and Mechanism of Action

This compound and its derivatives are pivotal components in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). These molecules function by recruiting the E3 ubiquitin ligase complex, CRL4^CRBN^, to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.

The fundamental mechanism involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase. The 2,6-dioxopiperidine moiety serves as the binding motif for Cereblon (CRBN), a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.

dot

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis of 2,6-Dioxopiperidine Derivatives

The synthesis of 2,6-dioxopiperidine derivatives can be achieved through various routes. A common method involves the reaction of a corresponding aniline derivative with glutaric anhydride, followed by cyclization.

General Synthetic Scheme:

-

Amidation: An aniline derivative is reacted with glutaric anhydride in a suitable solvent such as toluene and refluxed. This step forms an intermediate amic acid.

-

Cyclization: The crude amic acid is then treated with a cyclizing agent, for example, 1,1'-carbonyldiimidazole (CDI) in a solvent like chloroform, followed by refluxing to yield the desired piperidine-2,6-dione derivative.[2]

dot

Caption: General synthesis workflow for 2,6-dioxopiperidine derivatives.

Quantitative Data Summary

The biological activity of these compounds is quantified by several key parameters, including their binding affinity to CRBN (Kd), their ability to induce the degradation of a target protein (DC50 and Dmax), and their cellular cytotoxicity (IC50). The following table summarizes representative data for thalidomide and its analogs, which share the core 2,6-dioxopiperidine structure.

| Compound | Target/Assay | Value | Units | Reference |

| Thalidomide | CRBN Binding (Ki) | 4.4 | µM | [3] |

| Lenalidomide | CRBN Binding | - | - | [4] |

| Pomalidomide | CRBN Binding | - | - | [5] |

| Compound 7c | Topoisomerase II Inhibition (IC50) | 7.33 | µM | [6] |

| Compound 8b | Topoisomerase I Inhibition (IC50) | 3.41 | µg/mL | [6] |

Note: Direct quantitative binding data for a wide range of specific this compound derivatives is not always readily available in a consolidated format and often depends on the specific linker and target-binding moiety in a PROTAC construct.

Experimental Protocols

Cereblon Binding Assays

Determining the binding affinity of a ligand to CRBN is a critical first step in the development of effective degraders. Several biophysical techniques are commonly employed.

Protocol 1: Surface Plasmon Resonance (SPR)

-

Immobilization: Purified recombinant CRBN protein is immobilized on an SPR sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding: A series of concentrations of the 2,6-dioxopiperidine derivative are flowed over the sensor surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is measured in real-time.

-

Analysis: The association (ka) and dissociation (kd) rate constants are calculated to determine the equilibrium dissociation constant (KD).[7]

dot

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Preparation: A solution of purified CRBN is placed in the sample cell of the ITC instrument, and a solution of the thalidomide analog is loaded into the injection syringe. Both solutions must be in the same buffer and thoroughly degassed.

-

Titration: A series of small injections of the ligand are made into the protein solution while the heat change associated with the binding event is monitored.

-

Control: A control experiment titrating the ligand into buffer alone is performed to correct for the heat of dilution.

-

Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]

Protocol 3: Competitive Binding Assay (Fluorescence Polarization - FP)

-

Assay Setup: A solution containing purified CRBN and a fluorescently labeled thalidomide analog (tracer) is prepared.

-

Competition: Increasing concentrations of the unlabeled test compound are added.

-

Measurement: The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent tracer by the test compound.[1]

Cellular Protein Degradation Assay

Protocol: Western Blot

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC conjugate.

-

Lysis: After the desired incubation time, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[8]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

-

Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex (CRL4^CRBN^), the target protein, ATP, and biotinylated ubiquitin in a reaction buffer.

-

Initiation: Add the PROTAC of interest to initiate the ubiquitination reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Detection: The ubiquitination of the target protein can be detected by Western blot using an anti-biotin antibody or by other methods such as AlphaLISA or TR-FRET.[7]

Signaling Pathway

The core signaling event initiated by 2,6-dioxopiperidine derivatives in the context of a PROTAC is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a neo-substrate.

dot

Caption: CRBN-mediated protein degradation pathway.

This guide serves as a foundational resource for the synthesis, evaluation, and understanding of this compound derivatives and their analogs in the context of targeted protein degradation. The provided protocols and diagrams offer a starting point for researchers and drug developers in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Technical Data for 2,6-Dioxopiperidine-4-carboxylic Acid Remains Elusive in Public Domain

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, MS) and specific biological pathway information for 2,6-Dioxopiperidine-4-carboxylic acid are not publicly available. This lack of data prevents the creation of an in-depth technical guide as requested.

While general chemical properties and predicted mass spectrometry data can be aggregated, the core requirements of presenting experimental quantitative data, detailed analytical protocols for this specific molecule, and associated signaling pathways cannot be fulfilled at this time.

Summary of Available Information

Chemical Identity:

-

Molecular Formula: C₆H₇NO₄[1]

-

Molecular Weight: 157.12 g/mol [1]

-

CAS Number: 6973-55-3[1]

-

Synonyms: 2,6-Dioxo-4-piperidinecarboxylic acid, Isonipecotic acid, 2,6-dioxo-[1]

Predicted Mass Spectrometry Data:

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are available through public databases such as PubChem.[2] These predictions can serve as a preliminary guide for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.04478 |

| [M+Na]⁺ | 180.02672 |

| [M-H]⁻ | 156.03022 |

| [M+NH₄]⁺ | 175.07132 |

| [M+K]⁺ | 196.00066 |

| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[2] |

Discussion on the Lack of Data

The absence of detailed experimental data for this compound can be attributed to several factors. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not perform analytical characterization on this particular product.[3] This suggests that the compound may be primarily available for early-stage research where detailed spectroscopic analysis has not been a priority for public dissemination.

Furthermore, searches of scientific literature and patent databases did not yield any publications detailing the synthesis and subsequent full spectroscopic characterization (¹H NMR, ¹³C NMR, and experimental MS) of this specific molecule. While there is extensive literature on related 2,6-dioxopiperidine derivatives, particularly those with therapeutic applications, the 4-carboxylic acid variant appears to be less studied or at least less publicly documented.

General Methodologies for Spectroscopic Analysis

For researchers intending to perform their own analysis, the following general protocols for similar compounds can be adapted.

General Experimental Workflow for NMR and MS Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For a compound with the structure of this compound, one would expect to observe signals for the protons on the piperidine ring and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).[4] The protons on the piperidine ring would likely appear as complex multiplets in the aliphatic region (around 2-4 ppm).

-

¹³C NMR: The spectrum would be expected to show signals for the two carbonyl carbons of the dioxopiperidine ring (typically in the range of 160-180 ppm), the carboxylic acid carbonyl (also in a similar range), and the three distinct sp³-hybridized carbons of the piperidine ring (typically in the range of 20-60 ppm).[4][5]

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.

-

Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns would be expected. Common losses would likely include the loss of water (H₂O), the carboxylic acid group (COOH), and fragmentation of the piperidine ring.

Biological Signaling Pathways:

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways. While many other derivatives of 2,6-dioxopiperidine, such as lenalidomide and pomalidomide, are well-known for their modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, it is unknown if the 4-carboxylic acid derivative shares this activity.[6]

References

- 1. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,6-dioxo-4-piperidinecarboxylic acid (C6H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. 2,6-DIOXO-4-PIPERIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid, 2-(2,6-DIOXOPIPERIDIN-3-YL)-1-OXOISOINDOLINE-4-CARBOXYLIC ACID|CAS 2287259-68-9|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to 2,6-Dioxopiperidine-4-carboxylic Acid as a CRBN E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[2] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.[]

Among the most successfully utilized E3 ligases in PROTAC design is Cereblon (CRBN).[][] CRBN functions as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[5] The ligands that recruit CRBN are predominantly based on the 2,6-dioxopiperidine (also known as glutarimide) core structure. This guide provides a detailed technical overview of the 2,6-dioxopiperidine scaffold, with a focus on 2,6-Dioxopiperidine-4-carboxylic acid as a key functionalized building block for the synthesis of CRBN-recruiting PROTACs.

Mechanism of Action: The CRL4-CRBN Complex

The CRL4-CRBN E3 ligase complex is a multi-protein assembly responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. The complex consists of:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the ligase.

-

Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[5]

-

Cereblon (CRBN): The substrate receptor that provides specificity for target proteins.[5]

Ligands based on the 2,6-dioxopiperidine core, such as thalidomide and its analogs (lenalidomide, pomalidomide), bind directly to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[][5] This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not its natural substrates, termed "neosubstrates."[] In the context of a PROTAC, the 2,6-dioxopiperidine moiety serves to anchor the entire PROTAC-target protein complex to the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[6]

References

The Pivotal Role of the 2,6-Dioxopiperidine Core in Cereblon-Mediated Molecular Glues: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of molecules based on the 2,6-dioxopiperidine scaffold, with a specific focus on 2,6-Dioxopiperidine-4-carboxylic acid derivatives, in the context of molecular glue-mediated targeted protein degradation. We will delve into the underlying molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Introduction to Molecular Glues and the 2,6-Dioxopiperidine Scaffold

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy, shifting the paradigm from protein inhibition to outright elimination.[1] Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[2] In the context of TPD, these molecules facilitate the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]

Unlike Proteolysis Targeting Chimeras (PROTACs), which are larger bifunctional molecules, molecular glues are typically smaller, single molecules with more favorable pharmacokinetic properties, such as improved cell permeability and oral bioavailability.[4] The 2,6-dioxopiperidine scaffold is a cornerstone of many well-known molecular glues, most notably the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2][4] this compound and its derivatives serve as key precursors and structural motifs in the synthesis of these potent molecular glues.[5] These compounds function by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[4][6] This binding event alters the substrate specificity of CRBN, enabling it to recognize and recruit "neosubstrates" for degradation.[3][4]

Mechanism of Action: The Ternary Complex

The therapeutic effects of 2,6-dioxopiperidine-based molecular glues are mediated by the formation of a ternary complex consisting of the molecular glue, the CRBN E3 ligase, and a neosubstrate protein.[3] The molecular glue acts as a "molecular adhesive," creating a new binding interface that promotes the interaction between CRBN and the target protein. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the neosubstrate. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[3]

A key signaling pathway affected by IMiD-based molecular glues is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these factors is crucial for the anti-myeloma activity of drugs like lenalidomide and pomalidomide.

Quantitative Data: Binding Affinities and Degradation Efficacy

The potency and efficacy of molecular glues are determined by their binding affinity to CRBN and their ability to induce the degradation of target proteins. These parameters are quantified by values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for binding, the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).

Table 1: Binding Affinities of 2,6-Dioxopiperidine Derivatives to CRBN

| Compound | Binding Assay | Kd (nM) | IC50 (nM) | Reference(s) |

| Thalidomide | Fluorescence Polarization | 249.20 | - | [6] |

| Lenalidomide | Fluorescence Polarization | 177.80 | - | [6] |

| Pomalidomide | Fluorescence Polarization | 156.60 | - | [6] |

| Compound 8 | Surface Plasmon Resonance | 130 | - | [2] |

| Compound 12 | Surface Plasmon Resonance | 150 | - | [2] |

| YJ1b | TR-FRET | - | 206 | [7] |

| YJ2c | TR-FRET | - | 211 | [7] |

| YJ2h | TR-FRET | - | 282 | [7] |

Note: Kd and IC50 values can vary depending on the specific assay conditions.

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |

| ZQ-23 | HDAC8 | 147 | 93 | - | [8] |

| Compound 15 | EGFRwt | 43.4 | >90 | A549 | [9] |

| Compound 16 | EGFRwt | 32.9 | 96 | A549 | [9] |

| ARV-771 | BRD4 | 1.8 | >95 | MV4;11 | [10] |

| ARV-825 | BRD4 | <1 | >95 | RS4;11 | [10] |

Note: DC50 and Dmax values are dependent on the cell line and experimental conditions.

Experimental Protocols

The discovery and characterization of molecular glues rely on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a robust, no-wash assay used to quantify the formation of the ternary complex in solution.[3]

Objective: To measure the molecular glue-induced proximity of CRBN and a neosubstrate (e.g., IKZF1).

Principle: CRBN and the neosubstrate are differentially tagged (e.g., FLAG and His tags). Antibodies conjugated to a FRET donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye) are used to label the proteins. When the molecular glue induces the formation of the ternary complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.[3]

Methodology:

-

Reagent Preparation:

-

Prepare 4X stock solutions of FLAG-tagged CRBN/DDB1 complex and His-tagged IKZF1 in assay buffer.

-

Prepare 4X stock solutions of Tb-labeled anti-FLAG antibody and fluorescently-labeled anti-His antibody in assay buffer.

-

Prepare a serial dilution of the 2,6-dioxopiperidine-based molecular glue in DMSO, followed by dilution in assay buffer to a 4X final concentration. The final DMSO concentration should be kept below 1%.[3]

-

-

Assay Plate Preparation:

-

Add 5 µL of the 4X molecular glue dilution series to the wells of a 384-well plate.

-

Prepare a 2X master mix of FLAG-CRBN/DDB1 and Tb-labeled anti-FLAG antibody. Add 5 µL of this master mix to all wells.

-

Prepare a 2X master mix of His-IKZF1 and fluorescently-labeled anti-His antibody. Add 5 µL of this master mix to all wells.[3]

-

-

Incubation:

-

Seal the plate and centrifuge briefly.

-

Incubate at room temperature for 2-3 hours, protected from light.[3]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm.

-

Measure emission at 620 nm (donor) and 665 nm (acceptor) after a suitable time delay (e.g., 100 µs).[3]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the molecular glue concentration to determine the EC50 for ternary complex formation.

-

Affinity Selection Mass Spectrometry (ASMS) for Hit Identification

ASMS is a high-throughput, label-free screening method to identify small molecules that bind to a protein or protein complex.[11][12]

Objective: To identify novel molecular glues from a compound library that selectively bind to the CRBN-neosubstrate complex.

Principle: A library of compounds is incubated with the target protein(s). The protein-ligand complexes are then separated from unbound compounds, and the bound ligands are identified by mass spectrometry.[12] For molecular glue screening, compounds are incubated with individual proteins and the protein complex in parallel to identify molecules that preferentially bind to the complex.[11]

Methodology:

-

Incubation: Incubate the compound library with:

-

CRBN alone

-

Neosubstrate alone

-

CRBN and neosubstrate together

-

-

Separation: Use size-exclusion chromatography to separate the protein-ligand complexes from unbound small molecules.[12]

-

Ligand Dissociation and Identification: Dissociate the bound ligands from the protein and identify them using liquid chromatography-mass spectrometry (LC-MS).[12]

-

Data Analysis: Compare the hits from the three incubation conditions. Compounds that are enriched in the presence of both CRBN and the neosubstrate are candidate molecular glues.

DNA-Encoded Library (DEL) Screening

DEL screening allows for the rapid screening of billions of compounds in a single experiment.[11]

Objective: To identify molecular glues from a vast chemical space.

Principle: Each small molecule in the library is attached to a unique DNA barcode. The library is incubated with the target proteins. After washing away non-binders, the DNA barcodes of the bound molecules are amplified by PCR and identified by sequencing.[13] For molecular glue discovery, the screening is performed in the presence of both the E3 ligase and the target protein to identify compounds that promote the formation of the ternary complex.[11][14]

Methodology:

-

Library Incubation: Incubate the DEL with immobilized CRBN and the neosubstrate protein.

-

Affinity Selection: Wash away unbound library members.

-

Elution: Elute the bound molecules.

-

PCR Amplification: Amplify the DNA barcodes of the eluted compounds.

-

Sequencing and Analysis: Use next-generation sequencing to identify the enriched DNA barcodes, which correspond to the hit compounds.

Conclusion

The 2,6-dioxopiperidine scaffold is a privileged structure in the development of molecular glues that target the CRBN E3 ligase. By inducing the formation of a ternary complex, these molecules can effectively hijack the ubiquitin-proteasome system to degrade previously "undruggable" proteins. The quantitative characterization of binding affinity and degradation efficacy, through robust experimental protocols such as TR-FRET, ASMS, and DEL screening, is crucial for the discovery and optimization of novel molecular glue therapeutics. This technical guide provides a foundational understanding of these principles and methodologies for researchers in the field of targeted protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. criver.com [criver.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. In-solution Selection - DNA Encoded Chemical Library [decltechnology.com]

- 14. Molecular Glue Screening Service | DELs in Cells [vipergen.com]

A Technical Guide to PROTACs Utilizing 2,6-Dioxopiperidine-4-carboxylic Acid for Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]

PROTACs are heterobifunctional molecules comprising three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6][7] This guide provides an in-depth technical overview of the core principles of PROTACs that utilize derivatives of 2,6-Dioxopiperidine-4-carboxylic acid, a key moiety for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited ligase in PROTAC development.[8][9][10] We will detail the mechanism of action, key quantitative metrics, and the critical experimental protocols required to validate the efficacy and mechanism of these powerful molecules.

Core Principles: The PROTAC Mechanism of Action

The action of a PROTAC is a cyclical, catalytic process that results in the degradation of a target protein. The key steps involve the formation of a ternary complex, ubiquitination of the target, and subsequent recognition and degradation by the proteasome.[1][6]

-

Ternary Complex Formation : The cornerstone of PROTAC efficacy is the formation of a stable ternary complex consisting of the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[4] The linker's length and composition are critical, as they significantly influence the stability and conformation of this complex, which in turn dictates the PROTAC's potency and selectivity.[11]

-

Ubiquitination of the POI : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to the surface of the POI.[12] This process is repeated to form a polyubiquitin chain on the target protein.[5]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for the 26S proteasome, the cell's primary machinery for degrading proteins.[8][12] The proteasome unfolds and degrades the POI into small peptides.

-

Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation.[12][13] This catalytic nature allows substoichiometric amounts of a PROTAC to achieve significant degradation of the target protein.[9][14]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of this compound in Recruiting Cereblon

The molecule this compound is a derivative of thalidomide, a well-known immunomodulatory drug (IMiD).[10] IMiDs like thalidomide, lenalidomide, and pomalidomide are molecular glues that function by binding to Cereblon (CRBN), the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[8][12] This binding event induces a conformational change in CRBN, creating a new binding surface that recruits "neosubstrate" proteins for ubiquitination and degradation.

In the context of PROTACs, this functionality is harnessed to serve as the E3 ligase "handle." By incorporating a 2,6-dioxopiperidine-based moiety (often derived from pomalidomide or thalidomide) into the PROTAC structure, the molecule can effectively hijack the CRBN E3 ligase complex and bring it into proximity with the target POI.[9][15] The carboxylic acid group on the 4-position of the isoindole ring provides a convenient attachment point for the linker, allowing for modular synthesis of a diverse range of PROTACs.[16][17]

Caption: The modular structure of a heterobifunctional PROTAC.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a PROTAC is defined by several key quantitative parameters, primarily its potency and efficacy in degrading the target protein. These are determined through dose-response experiments.[5]

-

DC₅₀ (Half-Maximal Degradation Concentration): This value represents the potency of the PROTAC and is the concentration required to achieve 50% degradation of the target protein.[4][5]

-

Dₘₐₓ (Maximum Degradation): This value indicates the maximum level of protein degradation that can be achieved with a particular PROTAC, reflecting its efficacy.[4][5]

-

Cooperativity (α): This factor quantifies how the binding of the PROTAC to one protein (either POI or E3 ligase) affects its binding to the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which is often a goal in PROTAC design.[11]

Table 1: Example Cellular Degradation Potency and Efficacy Data

| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |

|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [18] |

| dBET6 | BRD4 | HeLa | 10 | 90 | [18] |

| Degrader 15 | BRD4/BRD2 | MV4-11 | <50 | ~100 |[8] |

Note: The values presented are illustrative and can vary based on experimental conditions such as cell line, treatment duration, and assay methodology.[3]

Table 2: Example Binding Affinity and Cooperativity Data

| Assay Method | Interaction Measured | Analyte | Ligand | Kᴅ (nM) | Cooperativity (α) | Citation(s) |

|---|---|---|---|---|---|---|

| SPR | Binary Binding | E3 Ligase | PROTAC | 150 | N/A | [11] |

| SPR | Ternary Binding | E3 Ligase | PROTAC + POI | 50 | 3 | [11] |

| ITC | Ternary Formation | E3 Ligase | POI-PROTAC Complex | 75 | N/A | [11] |

| FP | Binary Binding | CRBN | dBET1 | >1000 | -0.3 | [19] |

| FP | Ternary Binding | CRBN | dBET1 + BRD4 | >3000 | (Negative) |[19] |

Key Experimental Protocols for PROTAC Validation

A rigorous, multi-faceted validation process is essential to confirm the on-target degradation and mechanism of action of a PROTAC.[4] Relying on a single analytical method is insufficient; a suite of orthogonal techniques is crucial.[4]

Caption: A typical experimental workflow for evaluating a PROTAC candidate.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[13]

Materials:

-

Cell line of interest expressing the target protein.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Complete cell culture medium.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).[5]

Procedure:

-

Cell Seeding & Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle-only control.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[13] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[13] Incubate on ice for 30 minutes.[13]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading.[13]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[20] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%) and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.[5]

Protocol 2: Immunoprecipitation-Western Blot for Cellular Ubiquitination

This method confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein within cells.[3]

Materials:

-

Materials from Protocol 1.

-

Proteasome inhibitor (e.g., MG132).

-

Deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM).

-

Antibody against the target protein for immunoprecipitation (IP).

-

Protein A/G magnetic beads or agarose resin.[13]

-

Antibody against ubiquitin for Western blotting.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC compound at an effective concentration (e.g., near the DC₅₀) and co-treat with a proteasome inhibitor like MG132 for 4-6 hours. The MG132 prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[3]

-

Cell Lysis: Lyse the cells in a buffer containing DUB inhibitors in addition to standard protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Pre-clear the lysate, then incubate with an IP-grade antibody against the POI overnight at 4°C to form an antibody-antigen complex.

-

Pull-down: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complex.[13]

-

Washes & Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[13]

-

Western Blot: Perform Western blotting as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin.[3]

-

Data Analysis: A smear or ladder of high-molecular-weight bands appearing in the PROTAC-treated lane (and enhanced in the MG132 co-treated lane) indicates the successful polyubiquitination of the target protein.[13]

Protocol 3: In Vitro Ubiquitination Assay

This cell-free assay provides direct evidence that the PROTAC can facilitate the ubiquitination of the POI by the recruited E3 ligase.[21]

Materials:

-

Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRBN/DDB1), and the POI.[21]

-

Ubiquitin and ATP.[21]

-

PROTAC compound and vehicle control (DMSO).

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).[21]

-

SDS-PAGE and Western blot reagents as in Protocol 1.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, the purified E3 ligase complex, and the purified POI.[21]

-

Initiation: Add the PROTAC compound or vehicle control to the reaction mix to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).[18]

-

Termination: Stop the reactions by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[21]

-

Detection: Load the samples onto an SDS-PAGE gel and perform a Western blot. Probe the membrane with a primary antibody against the POI.

-

Data Analysis: The appearance of higher molecular weight bands or a smear above the unmodified POI band in the PROTAC-treated lane confirms in vitro ubiquitination.

Conclusion

PROTACs that recruit the CRBN E3 ligase via a 2,6-dioxopiperidine-based moiety are at the forefront of targeted protein degradation. Their development requires a deep understanding of the underlying mechanism, from ternary complex formation to proteasomal breakdown. A systematic and multi-faceted approach to experimental validation, employing the quantitative assays and protocols detailed in this guide, is critical for characterizing the activity and efficacy of novel PROTACs.[4][13] This rigorous evaluation ensures the generation of high-quality, reliable data necessary to advance these promising therapeutic agents from the laboratory to the clinic.

References

- 1. portlandpress.com [portlandpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, 1547163-38-1 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 18. benchchem.com [benchchem.com]

- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Utilizing 2,6-Dioxopiperidine-4-carboxylic acid in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] 2,6-Dioxopiperidine-4-carboxylic acid, a derivative of thalidomide, serves as a crucial building block in PROTAC design, functioning as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By recruiting CRBN, PROTACs containing this moiety can effectively tag a wide array of target proteins for degradation, offering a powerful tool for both basic research and drug development.

These application notes provide a comprehensive guide to the use of this compound in the design and evaluation of PROTACs. Detailed protocols for synthesis, in vitro assays, and cell-based experiments are provided to facilitate the successful development and characterization of novel protein degraders.

Mechanism of Action: Hijacking the Cereblon E3 Ligase

The fundamental principle behind PROTACs utilizing a this compound-derived moiety is the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Data Presentation: Performance of PROTACs with Pomalidomide-like Moieties

The following tables summarize representative quantitative data for PROTACs that utilize pomalidomide, a close structural analog of this compound, as the Cereblon-recruiting ligand. This data is intended to provide a general expectation of the performance of PROTACs derived from this chemical scaffold.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Burkitt's Lymphoma (Raji) | <1 | >90 | [4] |

| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) | <1 | >90 | [4] |

| TD-428 | BRD4 | 22Rv1 | 0.32 | N/A | |

| TD-802 | Androgen Receptor | LNCaP | 12.5 | >93 |

Table 1: Degradation efficiency of pomalidomide-based PROTACs against various target proteins.

| Compound | Binding Affinity to CRBN (IC50, µM) | Reference |

| Pomalidomide | 1.2 | [3] |

| Lenalidomide | 1.5 | [3] |

| CC-220 | 0.06 | [3] |

Table 2: Representative binding affinities of pomalidomide and related compounds to Cereblon.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between this compound and an amine-terminated linker, followed by coupling to a protein of interest (POI) ligand.

Part 1: Amide Coupling of this compound with an Amine-Linker

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling with Amine-Linker:

-

To the activated carboxylic acid solution, add the desired amine-terminated linker (e.g., a Boc-protected diamine or PEG linker) (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification and Deprotection:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

If a Boc-protecting group is used on the linker, deprotect by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Part 2: Coupling of the Linker-E3 Ligand Moiety to the POI Ligand

-

Activation of POI Ligand (if it has a carboxylic acid):

-

Follow a similar activation procedure as in Part 1, Step 1, using the POI ligand with a carboxylic acid handle.

-

-

Final Amide Coupling:

-

To the activated POI ligand, add the deprotected amine-terminated linker-E3 ligand moiety from Part 1.

-

Stir the reaction at room temperature overnight.

-

-

Final Purification:

-

Purify the final PROTAC product using reverse-phase preparative HPLC.

-

Characterize the purified PROTAC by LC-MS, HRMS, and NMR to confirm its identity and purity.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Complete cell culture medium

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete medium. Include a vehicle control (DMSO).

-

Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 16-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-